molecular formula C22H24N2O3 B11492902 2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol

2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol

Cat. No.: B11492902
M. Wt: 364.4 g/mol
InChI Key: DAPODDJDMXPSTE-UHFFFAOYSA-N
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Description

2-(8,9-Diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol is a complex organic compound with a unique structure that combines elements of pyrrolo and benzodiazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired functional groups are correctly positioned .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(8,9-Diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the benzodiazepine ring can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

2-(8,9-Diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer, anti-inflammatory, and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity.

    4H-1,2,4-benzothiadiazine-1,1-dioxides: Evaluated as KATP channel activators.

    Nitroazolo[5,1-c][1,2,4]triazines: Broad-spectrum antiviral compounds

Uniqueness

2-(8,9-Diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol stands out due to its unique combination of pyrrolo and benzodiazepine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)phenol

InChI

InChI=1S/C22H24N2O3/c1-3-26-20-12-15-14-23-22(16-8-5-6-10-19(16)25)17-9-7-11-24(17)18(15)13-21(20)27-4-2/h5-13,22-23,25H,3-4,14H2,1-2H3

InChI Key

DAPODDJDMXPSTE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC=CC=C4O)OCC

Origin of Product

United States

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